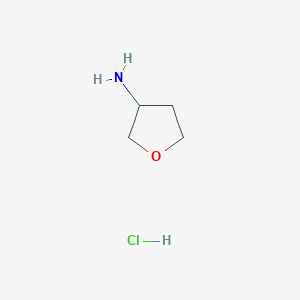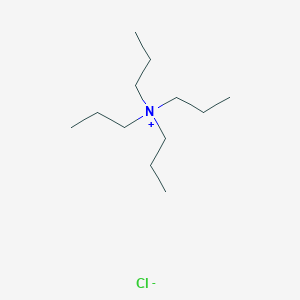
4-Pentylcyclohexanecarboxylic acid
Overview
Description
4-Pentylcyclohexanecarboxylic acid is a compound that can be associated with cyclohexane derivatives, which are often studied for their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 4-pentylcyclohexanecarboxylic acid, they do provide insights into related cyclohexane derivatives and their synthesis, which can be informative for understanding the chemical behavior and synthesis of 4-pentylcyclohexanecarboxylic acid.
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve various strategies, including ring-closing metathesis and diastereoselective Grignard reactions, as demonstrated in the synthesis of a functionalized cyclohexene skeleton related to GS4104 . Another approach involves the use of a gas chromatograph/mass spectrometer for the characterization of 4-hydroxycyclohexane-1-carboxylic acid, which was isolated from urine samples . These methods highlight the diverse synthetic routes that can be applied to cyclohexane derivatives, which may be relevant for the synthesis of 4-pentylcyclohexanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be elucidated using techniques such as NMR and mass spectrometry. For instance, the structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate was determined using direct methods and refined using observed reflections, providing insights into the liquid crystalline behavior of the compound . Such structural analyses are crucial for understanding the properties and potential applications of cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of 4'-bromobiphenyl-4-carboxylic acid involved acetylation and haloform reaction, with a high total yield of 95% . These reactions demonstrate the chemical reactivity of the cyclohexane ring and its substituents, which is relevant for the modification and synthesis of compounds like 4-pentylcyclohexanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the crystal structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate revealed a layered packing and imbrication along the axes, which is related to its liquid crystalline behavior . Understanding these properties is essential for the development of new materials and drugs based on cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.
Scientific Research Applications
Synthesis and Structural Analysis
4-Pentylcyclohexanecarboxylic acid has been involved in the synthesis and structural analysis of various compounds. For instance, it has been used in the synthesis of new monoterpene derivatives from β-myrcene, leading to compounds with potential applications in organic chemistry and material science (Zhan, 2005).
Liquid Crystal Research
This compound plays a significant role in the field of liquid crystals. It has been used to synthesize multi-ring monoesteryl aryl aldehydes, which form liquid crystals with various mesophases and textures, indicating its utility in materials science and display technology (Min, 2007). Additionally, studies have explored the high-pressure phase behavior of liquid crystalline cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid, revealing unique properties under varying pressures and temperatures (Rübesamen & Schneider, 1993).
Biosynthesis Research
In biosynthesis research, 4-pentylcyclohexanecarboxylic acid has been a subject of study for its potential in the production of bioplastics and other bio-based materials. For example, a study demonstrated the biosynthesis of 4-hydroxybutyrate, a key platform chemical, using engineered Methylosinus trichosporium OB3b, where 4-pentylcyclohexanecarboxylic acid derivatives could potentially play a role (Nguyen & Lee, 2021).
Sorbent Material Development
The compound has been used in developing tunable polymeric sorbent materials, crucial for fractionating model naphthenates. This application is significant in environmental remediation and chemical separation processes (Mohamed, Wilson, & Headley, 2013).
Phase Behavior in Organic Acids
Studies have also focused on the acidity and phase behavior of similar compounds, providing insights into the chemical properties and potential applications of 4-pentylcyclohexanecarboxylic acid in various chemical processes (Wiberg, 2002).
Influenza Virus Research
Interestingly, derivatives of 4-pentylcyclohexanecarboxylic acid have been synthesized and evaluated for their inhibitory action against influenza virus sialidases, indicating potential biomedical applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
Safety And Hazards
Future Directions
“4-Pentylcyclohexanecarboxylic acid” has potential utility in the design of chemoresponsive soft matter using hydrogen-bonded liquid crystals . It can undergo a visually distinct phase transition to an isotropic phase in the presence of vapors of organoamines . This property could be leveraged in a range of health and safety-related contexts .
properties
IUPAC Name |
4-pentylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAXPQGTRTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192061, DTXSID501275671 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylcyclohexanecarboxylic acid | |
CAS RN |
38792-89-1, 38289-29-1 | |
| Record name | 4-Pentylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylcyclohexylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38792-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pentylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)